Strospeside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Strospeside can be isolated from the shoots of Cuscuta reflexa The isolation process involves extracting the plant material with suitable solvents, followed by purification using chromatographic techniques

Chemical Reactions Analysis

Strospeside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

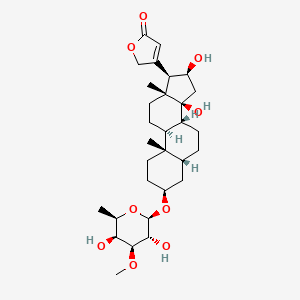

Strospeside has the chemical formula C30H46O9 and is characterized by its glycosylation at the 3β-hydroxy group of gitoxigenin. This structural modification enhances its biological activity, primarily through the inhibition of the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism improves cardiac contractility, making this compound beneficial for treating heart conditions such as heart failure and arrhythmias.

Scientific Research Applications

This compound's applications span various fields, including:

-

Cardiovascular Pharmacology :

- Mechanism of Action : this compound enhances cardiac muscle contraction by inhibiting sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes.

- Therapeutic Uses : It is being investigated for its cardioprotective properties and potential use in treating heart diseases.

-

Oncology :

- Cytotoxic Effects : Studies have demonstrated this compound's cytotoxic effects on cancer cell lines, particularly renal and prostate cancer cells. It shows promise in inhibiting oxidative stress-induced cell death and autophagy.

- Mechanism of Action : Research indicates that this compound may induce apoptosis in tumor cells, positioning it as a candidate for novel anticancer therapies .

- Biochemical Research :

Cardiovascular Effects

A study on the effects of this compound on bradycardia revealed that its administration in animal models led to significant changes in heart rate regulation. The research indicated that both vagal and sympathetic pathways are involved in the bradycardic response to this compound, highlighting its complex interactions within cardiovascular systems .

Anticancer Properties

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, a study reported a concentration-dependent inhibition of cell proliferation in renal cancer cells treated with this compound, suggesting its potential as an effective anticancer agent .

Mechanism of Action

Strospeside exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potent cardiotonic agent .

Comparison with Similar Compounds

Strospeside is similar to other cardenolide glycosides such as digitoxin and digoxin. this compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on cancer cell lines . Similar compounds include:

Digitoxin: Another cardenolide glycoside with cardiotonic properties.

Digoxin: A well-known cardiotonic agent used in the treatment of heart failure and atrial fibrillation.

Ouabain: A cardenolide glycoside with similar mechanisms of action but different pharmacokinetic properties.

This compound’s unique glycosylation pattern and potent cytotoxicity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

595-21-1 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |

InChI Key |

CPFNIKYEDJFRAT-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Synonyms |

strospeside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.